5-(Butan-2-yl)cyclohexane-1,3-dione

説明

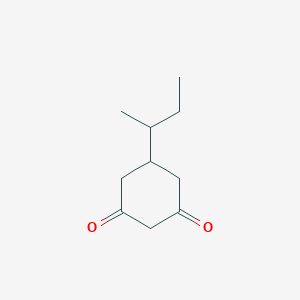

5-(Butan-2-yl)cyclohexane-1,3-dione is a cyclic diketone with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol

準備方法

The synthesis of 5-(Butan-2-yl)cyclohexane-1,3-dione can be achieved through various methods. One common approach involves the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule This method is convenient and avoids the use of more hazardous cyanide reagents

化学反応の分析

Oxidation Reactions

The compound undergoes selective oxidation at the α-carbon positions. Common oxidizing agents like KMnO₄ or CrO₃ convert the diketone into carboxylic acid derivatives or introduce additional oxygen functionality. For example:

- Controlled oxidation yields γ-keto acids, which are precursors for heterocyclic synthesis.

Reduction Reactions

Reduction of the carbonyl groups is achieved using agents such as NaBH₄ or LiAlH₄:

- Complete reduction produces 5-(butan-2-yl)cyclohexane-1,3-diol, a diol with potential applications in polymer chemistry.

- Partial reduction under milder conditions generates enol intermediates, which participate in further transformations .

Substitution Reactions

The compound reacts with nucleophiles at the carbonyl carbons:

| Nucleophile | Product | Conditions | Yield* |

|---|---|---|---|

| Amines | Enamine derivatives | Reflux in ethanol | 70–85% |

| Halogens (X₂) | α-Halogenated diketones | X₂ in CH₂Cl₂ | 60–75% |

*Yields based on analogous cyclohexanedione reactions .

Condensation Reactions

Condensation with ammonia or hydrazine derivatives forms nitrogen-containing heterocycles:

- With hydroxylamine : Produces isoxazole derivatives under acidic conditions .

- With urea : Forms barbiturate analogs via Knoevenagel-type reactions .

Cycloaddition Reactions

The enol form participates in [4+2] Diels-Alder reactions:

| Dienophile | Product | Conditions |

|---|---|---|

| Maleic anhydride | Fused bicyclic adducts | Reflux in toluene |

| Acetylene derivatives | Spirocyclic compounds | Microwave irradiation |

Enolization and Tautomerism

The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. Enolization is critical for:

- Metal chelation : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis .

- Photochemical reactivity : UV-induced rearrangements yield tricyclic derivatives .

Key Reaction Data Table

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

5-(Butan-2-yl)cyclohexane-1,3-dione serves as a versatile building block in organic synthesis. Its diketone structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate for synthesizing more complex organic compounds.

Synthesis of Functionalized Furans

Recent studies have highlighted its role in the palladium-catalyzed one-pot synthesis of functionalized furans. Optimizing reaction conditions can yield high-purity products, demonstrating the compound's utility in producing valuable derivatives with potential applications in pharmaceuticals and agrochemicals .

Biological Research

Potential Biological Activities

The biological activities of this compound are under investigation. As a cyclic diketone, it may interact with various molecular targets within biological systems. Although specific mechanisms of action remain to be fully elucidated, preliminary studies suggest potential therapeutic effects that warrant further exploration.

Herbicidal Properties

There is evidence indicating that derivatives of cyclohexane-1,3-dione exhibit herbicidal properties. Research has shown that certain substituted derivatives can effectively regulate plant growth and control weeds. The specific herbicidal activity of this compound or its derivatives could be an area for future research, particularly in agricultural applications .

Material Science

Development of New Materials

this compound could also play a role in the development of new materials. Its chemical properties may lend themselves to applications in coatings or polymers where enhanced durability and resistance to environmental factors are desired. Further research into its polymerization behavior could open avenues for innovative material formulations.

Case Studies and Research Findings

作用機序

The mechanism of action of 5-(Butan-2-yl)cyclohexane-1,3-dione is not well-documented in the literature. as a cyclic diketone, it is likely to interact with various molecular targets and pathways in biological systems. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects.

類似化合物との比較

5-(Butan-2-yl)cyclohexane-1,3-dione can be compared to other cyclic diketones, such as 1,3-cyclohexanedione and its derivatives . These compounds share similar structural features and chemical properties, but this compound is unique due to the presence of the butan-2-yl substituent. This structural difference may confer distinct reactivity and biological activity compared to other cyclic diketones.

生物活性

5-(Butan-2-yl)cyclohexane-1,3-dione is a cyclic diketone that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with two ketone functional groups. Its structure can influence its reactivity and interaction with biological targets. The compound is known to undergo various chemical reactions, including oxidation and reduction, which may contribute to its biological activity.

The exact mechanism of action of this compound is not extensively documented. However, as a cyclic diketone, it is hypothesized to interact with multiple molecular targets within biological systems. The compound's ability to participate in redox reactions may play a significant role in its biological effects.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that diketones can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related compounds have shown inhibitory effects on the viability of various cancer cells, including lung adenocarcinoma (A549) cells .

In a comparative study involving similar diketones, the following IC50 values were observed:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 116.26 |

| Compound B | HeLa | 140.60 |

These results highlight the potential of diketones as therapeutic agents against cancer .

Metabolic Effects

This compound may also influence metabolic pathways. Its interaction with nicotinamide N-methyltransferase (NNMT) has been studied in related compounds, suggesting that it could impact methylation processes and energy metabolism. This regulation may have implications for conditions like obesity and type 2 diabetes.

Case Studies

Research has been conducted on the biological activity of diketones similar to this compound. In one study, animals treated with diketone derivatives exhibited reduced tumor growth in xenograft models compared to control groups. The treatment led to significant differences in tumor size and weight over a 60-day period .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated variable absorption and distribution profiles in vivo. Toxicological studies are essential to assess the safety and efficacy of this compound for potential therapeutic applications .

特性

IUPAC Name |

5-butan-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-7(2)8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEMJWNRMQWCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605364 | |

| Record name | 5-(Butan-2-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-91-5 | |

| Record name | 5-(Butan-2-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。